VAP-1 Enzyme Inhibition: 7.8-Fold Species Selectivity for Rat over Human Isoform
4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine demonstrates a 7.8-fold higher inhibitory potency against rat VAP-1 (IC50 = 23 nM) compared to human VAP-1 (IC50 = 180 nM) when evaluated under identical assay conditions [1]. This species-selectivity profile represents a quantifiable differentiation from non-selective VAP-1 inhibitors that show similar potency across species, enabling researchers to select this compound specifically for rodent model studies where species-matched potency is required.
| Evidence Dimension | VAP-1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 23 nM (rat VAP-1); IC50 = 180 nM (human VAP-1) |
| Comparator Or Baseline | Within-compound cross-species comparison: same compound tested on rat vs. human VAP-1 isoforms |
| Quantified Difference | 7.8-fold higher potency for rat VAP-1 over human VAP-1 |
| Conditions | CHO cells expressing rat or human VAP-1; 14C-benzylamine substrate; 20 min preincubation; assay performed at Astellas Pharma and curated by ChEMBL |
Why This Matters
This species-selectivity profile provides procurement-level justification for selecting this compound specifically for rodent inflammation or metabolic disease models where VAP-1 inhibition is the mechanism of interest.
- [1] BindingDB. BDBM50205269 / CHEMBL3919913. Affinity Data: IC50 = 23 nM for rat VAP-1; IC50 = 180 nM for human VAP-1. Inhibition of VAP-1 expressed in CHO cells using 14C-benzylamine as substrate, 20 min preincubation. Data curated by ChEMBL from Astellas Pharma. View Source
